5H-1,3-Dioxolo[4,5-f]indol-2-one
Overview
Description
5H-1,3-Dioxolo[4,5-f]indol-2-one is an organic compound with the molecular formula C9H7NO2. It is a heterocyclic compound containing both indole and dioxole rings. This compound is known for its potential biological activities, including anti-tumor, anti-viral, and anti-oxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5H-1,3-Dioxolo[4,5-f]indol-2-one can be synthesized through various methods. One common method involves the reaction of indole with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like dichloromethane . Another method involves the use of triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo[4,5-f]indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or dioxole rings .
Scientific Research Applications
5H-1,3-Dioxolo[4,5-f]indol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo[4,5-f]indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of cellular signaling pathways, inhibition of enzymes, and interaction with DNA . These interactions can lead to the induction of apoptosis in cancer cells, inhibition of viral replication, and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,6-Methylenedioxyindole: Similar in structure but lacks the carbonyl group present in 5H-1,3-Dioxolo[4,5-f]indol-2-one.
Indole-3-carbinol: Another indole derivative with different biological activities and applications.
1,3-Benzodioxole: Contains a dioxole ring but lacks the indole structure.
Uniqueness
This compound is unique due to its combined indole and dioxole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-12-7-3-5-1-2-10-6(5)4-8(7)13-9/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMZHXSSDDKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)OC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536997 | |
Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93578-30-4 | |
Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.